molecular formula C14H21NO3 B8581705 4-[3-(tert-Butylamino)-2-hydroxypropoxy]benzaldehyde CAS No. 41052-72-6

4-[3-(tert-Butylamino)-2-hydroxypropoxy]benzaldehyde

Cat. No. B8581705
Key on ui cas rn: 41052-72-6
M. Wt: 251.32 g/mol
InChI Key: ZDLDMORXARUSKW-UHFFFAOYSA-N
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Patent
US04440774

Procedure details

To 4-(2,3-epoxypropoxy)benzaldehyde (20 g.) is added tert. butylamine (50 ml.) and the resulting solution is refluxed 17 hours. The excess tert. butylamine is removed by heating at atmospheric pressure to yield a solid residue. To this residue is added 6 N hydrochloric acid (200 ml.) and the resulting mixture is heated 5 hours on a steam bath. The solution is cooled and concentrated to 100 ml. on a steam bath under reduced pressure (20 mm. Hg.). The concentrated solution is made basic to pH 10 with saturated aqueous sodium carbonate and extracted with chloroform. The chloroform extract is concentrated to a solid which after recrystallization from acetonitrile yields 18 g. of 4-(3-tert.butylamino-2-hydroxypropxy)benzaldehyde, m.p. 123°-125.5° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
4-(3-tert.butylamino-2-hydroxypropxy)benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:13][CH:2]1[CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.[C:14]([NH2:18])([CH3:17])([CH3:16])[CH3:15]>Cl>[C:14]([NH:18][CH2:13][CH:2]([OH:1])[CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O1C(COC2=CC=C(C=O)C=C2)C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
4-(3-tert.butylamino-2-hydroxypropxy)benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution is refluxed 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The excess tert. butylamine is removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to yield a solid residue
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated 5 hours on a steam bath
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 100 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to a solid which
CUSTOM
Type
CUSTOM
Details
after recrystallization from acetonitrile
CUSTOM
Type
CUSTOM
Details
yields 18 g

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)NCC(COC1=CC=C(C=O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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